6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 503146-04-1
VCID: VC14658292
InChI: InChI=1S/C15H15F3N4/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)20-14(21-13)22-8-6-19-7-9-22/h1-5,10,19H,6-9H2
SMILES:
Molecular Formula: C15H15F3N4
Molecular Weight: 308.30 g/mol

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine

CAS No.: 503146-04-1

Cat. No.: VC14658292

Molecular Formula: C15H15F3N4

Molecular Weight: 308.30 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine - 503146-04-1

Specification

CAS No. 503146-04-1
Molecular Formula C15H15F3N4
Molecular Weight 308.30 g/mol
IUPAC Name 4-phenyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C15H15F3N4/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)20-14(21-13)22-8-6-19-7-9-22/h1-5,10,19H,6-9H2
Standard InChI Key VTMMOHDLEATFQT-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Introduction

Chemical and Physical Properties

Structural Characteristics

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine exhibits a planar pyrimidine core with substituents that influence its electronic and steric properties. The trifluoromethyl group at the 4-position is electron-withdrawing, reducing electron density at the pyrimidine ring and facilitating nucleophilic substitution reactions. The piperazinyl group at the 2-position introduces a basic nitrogen, enabling salt formation and enhancing water solubility under acidic conditions. Key structural descriptors include:

PropertyValue
IUPAC Name4-phenyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Molecular FormulaC₁₅H₁₅F₃N₄
Molecular Weight308.30 g/mol
Topological Polar Surface Area60.5 Ų
Canonical SMILESC1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

The compound’s crystalline structure and melting point remain uncharacterized in available literature, though its solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane is well-documented.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons (δ 7.2–8.5 ppm in ¹H NMR). Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 308.1, consistent with its molecular weight.

Synthesis and Optimization

Conventional Synthetic Routes

The most widely reported synthesis involves nucleophilic aromatic substitution between 2-chloro-4-(trifluoromethyl)pyrimidine and phenylpiperazine in the presence of a base such as potassium carbonate (K₂CO₃). This reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (80–100°C), yielding the target compound in 60–75% purity.

2-Chloro-4-(trifluoromethyl)pyrimidine + PiperazineK2CO3,DMF6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine\text{2-Chloro-4-(trifluoromethyl)pyrimidine + Piperazine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine}

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from 12 hours to 30 minutes while improving yields to 85–90%. This method minimizes side reactions such as hydrolysis of the trifluoromethyl group, which is prone to degradation under prolonged heating.

Biological Activities and Mechanisms

EP2 Receptor Modulation

Structural analogs of 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine, such as trisubstituted pyrimidines with morpholine substituents, have demonstrated allosteric modulation of the EP2 receptor, a G protein-coupled receptor (GPCR) involved in neuroprotection and inflammation . In vitro studies using C6 glioma cells transfected with human EP2 receptors revealed that pyrimidine derivatives enhance PGE₂-induced cAMP production by 4–5 fold at 20 μM concentrations, suggesting a positive allosteric mechanism . For example, CID2992168, a morpholine-substituted pyrimidine, shifted the PGE₂ EC₅₀ from 1.2 nM to 0.3 nM, indicating potentiation of receptor activity .

Neuroprotective and Anti-Inflammatory Effects

In LPS-stimulated microglia models, pyrimidine derivatives reduced nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production by 40–60% at 10 μM, implicating NF-κB pathway inhibition . These effects correlate with reduced neuronal apoptosis in ischemic stroke models, though specific data for this compound remain unpublished .

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for targeted modifications:

  • Piperazine Substitution: Replacing piperazine with piperidine (e.g., 2-piperidinyl-4-(trifluoromethyl)pyrimidine) reduces polarity, enhancing blood-brain barrier penetration.

  • Trifluoromethyl Positioning: Moving the -CF₃ group to the 5-position decreases EP2 receptor affinity by 3-fold, underscoring the importance of the 4-substituent .

Preclinical Development Challenges

Despite promising in vitro data, progression to clinical trials is hindered by:

  • Cytotoxicity Concerns: At concentrations >50 μM, some analogs exhibit mitochondrial toxicity, as evidenced by ATP depletion in CellTiter-Glo assays .

  • Metabolic Stability: Hepatic microsome studies show rapid N-dealkylation of the piperazine ring, necessitating prodrug strategies.

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBiological Activity
CID29921684-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholineEP2 potentiation (EC₅₀ shift: 4.2-fold)
2-Piperidinyl-4-(trifluoromethyl)pyrimidinePiperidine instead of piperazineEnhanced BBB permeability
CID23403252-Methyl-N-(2-piperidin-1-ylphenyl)benzamideEP2/EP4 dual modulation

These analogs highlight the role of the piperazine/piperidine moiety in dictating receptor selectivity and pharmacokinetics .

Future Directions

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or conjugation to monoclonal antibodies could mitigate metabolic instability while improving tissue-specific delivery.

Dual-Action Therapeutics

Combining EP2 modulation with cyclooxygenase-2 (COX-2) inhibition may synergistically reduce neuroinflammation in Alzheimer’s disease models .

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